molecular formula C17H18N4O3S B11138550 4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11138550
M. Wt: 358.4 g/mol
InChI Key: RZJFZSOXMAXWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Chemical Reactions Analysis

4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo several types of chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to multiple receptors, influencing various biological pathways. This compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

4-methoxy-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-10-9-25-17(19-10)21-15(22)6-7-18-16(23)13-8-11-12(20-13)4-3-5-14(11)24-2/h3-5,8-9,20H,6-7H2,1-2H3,(H,18,23)(H,19,21,22)

InChI Key

RZJFZSOXMAXWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.